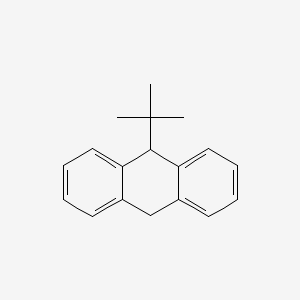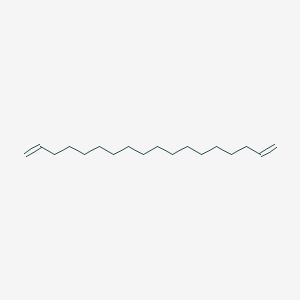![molecular formula C25H33NO7S B14705194 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid CAS No. 21345-58-4](/img/structure/B14705194.png)
3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoquinolizine core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
準備方法
The synthesis of 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid involves several steps. The synthetic route typically starts with the preparation of the benzoquinolizine core, followed by the introduction of methoxy groups. Common reagents used in these reactions include methanesulfonic acid, which acts as a catalyst, and various organic solvents to facilitate the reactions. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones. Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding amine. Substitution reactions, facilitated by reagents such as sodium methoxide, can introduce additional functional groups into the molecule, further diversifying its chemical properties.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and metabolic pathways. In medicine, its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in enhancing its binding affinity to these targets. Upon binding, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are critical for maintaining cellular homeostasis.
類似化合物との比較
Compared to other similar compounds, 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid stands out due to its unique combination of methoxy groups and benzoquinolizine core. Similar compounds include 3,4-dimethoxyphenylpropanoic acid and 3,4-dimethoxy-L-phenylalanine, which share some structural features but differ in their chemical reactivity and biological activity. The presence of multiple methoxy groups in the target compound enhances its solubility and bioavailability, making it more effective in various applications.
特性
CAS番号 |
21345-58-4 |
|---|---|
分子式 |
C25H33NO7S |
分子量 |
491.6 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid |
InChI |
InChI=1S/C24H29NO4.CH4O3S/c1-15-10-20-18-13-24(29-5)23(28-4)12-17(18)8-9-25(20)14-19(15)16-6-7-21(26-2)22(11-16)27-3;1-5(2,3)4/h6-7,11-13,20H,8-10,14H2,1-5H3;1H3,(H,2,3,4) |
InChIキー |
ROKGUDIUVJIOEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CN2CCC3=CC(=C(C=C3C2C1)OC)OC)C4=CC(=C(C=C4)OC)OC.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
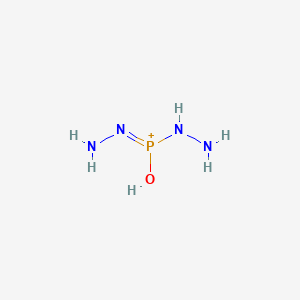
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
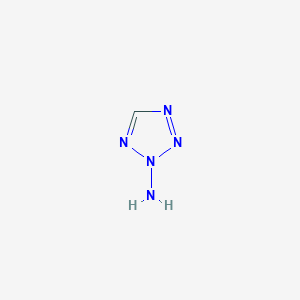
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
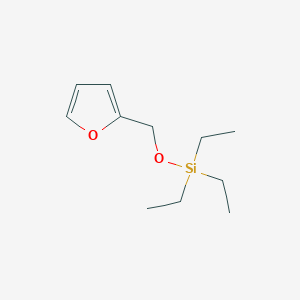
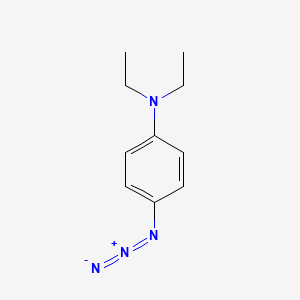
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
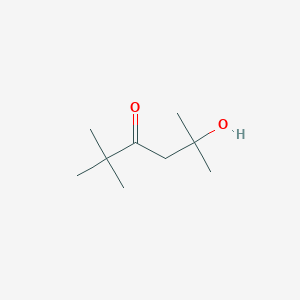
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
